1,1,1-Trifluorodecan-2-ol
Description
1,1,1-Trifluorodecan-2-ol is a fluorinated secondary alcohol with the molecular structure CH3(CH2)7CH(OH)CF3. Its CAS number is 111423-27-9 , and the (S)-(-)-enantiomer is noted for its high enantiomeric excess (>98% ee). The compound features a 10-carbon alkyl chain (decan) with a hydroxyl group at the second carbon and a trifluoromethyl (-CF3) group at the first carbon. The presence of fluorine atoms significantly impacts its electronic properties, solubility, and chemical reactivity. While the provided evidence lacks explicit physical data (e.g., boiling point, solubility), structural analogs and related fluorinated alcohols offer insights into its behavior.
Properties
Molecular Formula |
C10H19F3O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1,1,1-trifluorodecan-2-ol |
InChI |
InChI=1S/C10H19F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h9,14H,2-8H2,1H3 |
InChI Key |
FZHCYMPYGWJDQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(F)(F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
(S)-(-)-1,1,1-Trifluorododecan-2-ol (CAS 138329-46-1)
This compound shares the same functional groups as 1,1,1-Trifluorodecan-2-ol but has a 12-carbon chain (dodecan). Key differences include:
- Molecular Formula : C12H23F3O vs. C10H19F3O (inferred for decan).
- Molecular Weight : 240.31 g/mol (dodecan) vs. ~212 g/mol (estimated for decan).
- Chain Length Effects : The longer alkyl chain increases hydrophobicity, likely reducing aqueous solubility compared to the decan analog. This also elevates its boiling point and melting point.
1-Octadecanol (Stearyl Alcohol, CAS 112-92-5)
A non-fluorinated, primary alcohol with an 18-carbon chain:
- Molecular Formula: C18H38O (standard nomenclature) . Note: lists C12H38O, which is inconsistent with the "octadecan-" prefix and likely a typographical error.
- Applications: Widely used in cosmetics and pharmaceuticals as an emollient or thickening agent due to its non-reactive, hydrophobic nature .
- Key Contrasts :
- Lack of fluorine reduces electronegativity and acidity.
- Primary alcohol (-CH2OH) vs. secondary alcohol (-CH(OH)CF3) structure leads to divergent reactivity (e.g., oxidation resistance).
1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP)
A highly fluorinated, short-chain alcohol (3 carbons) used in synthesis ():
- Fluorine Content : Six fluorine atoms vs. three in this compound.
- Acidity : HFIP is strongly acidic (pKa ~9.3) due to electron-withdrawing fluorine atoms, enabling its use as a solvent for polar reactions .
- Volatility : Shorter chain and high fluorine content make HFIP volatile, unlike the semi-volatile decan/dodecan analogs.
Data Table: Structural and Functional Comparison
*Inferred from structure; †Standard formula (discrepancy noted in ).
Research Findings and Implications
- Fluorine Effects: The trifluoromethyl group in this compound enhances acidity compared to non-fluorinated alcohols, enabling unique interactions in hydrogen-bonding environments.
- Chain Length vs. Solubility : The decan chain balances moderate hydrophobicity with fluorophilic character, making it suitable for applications requiring selective solubility (e.g., membrane studies).
- Synthetic Utility: Enantiomerically pure analogs (>98% ee) are valuable in asymmetric synthesis, contrasting with non-chiral compounds like 1-octadecanol .
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